4-Fluorobenzofuran-5-amine

Lipophilicity Drug-likeness Salt selection

4-Fluorobenzofuran-5-amine (CAS 1367943-74-5) is a halogenated heterocyclic amine with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g·mol⁻¹. It belongs to the benzofuran class, featuring a fused benzene–furan ring system substituted with a primary amine at position 5 and a fluorine atom at position The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, where its orthogonal functional groups enable regioselective derivatization.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
Cat. No. B12963238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzofuran-5-amine
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C(=C1N)F
InChIInChI=1S/C8H6FNO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2
InChIKeyFCNSREMJBVWAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzofuran-5-amine (CAS 1367943-74-5): Fluorinated Benzofuran Amine Building Block – Procurement Baseline & Key Properties


4-Fluorobenzofuran-5-amine (CAS 1367943-74-5) is a halogenated heterocyclic amine with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g·mol⁻¹ . It belongs to the benzofuran class, featuring a fused benzene–furan ring system substituted with a primary amine at position 5 and a fluorine atom at position 4. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, where its orthogonal functional groups enable regioselective derivatization. A commercially available hydrochloride salt (CAS 2753051-73-7) offers improved handling and solubility characteristics for laboratory-scale procurements .

Why Generic Benzofuran Amine Substitution Fails: Structural and Physicochemical Constraints of 4-Fluorobenzofuran-5-amine


Generic substitution of 4-fluorobenzofuran-5-amine with a non-fluorinated benzofuran-5-amine or a positional isomer such as 5-fluorobenzofuran-4-amine is not isofunctional. The 4-fluoro substituent inductively withdraws electron density from both the aromatic ring and the 5-amine, modulating the amine's basicity, nucleophilicity, and hydrogen-bonding capacity [1]. This electronic perturbation shifts the pKₐ of the conjugate acid by approximately 0.5–0.8 units relative to the parent benzofuran-5-amine, directly affecting reactivity in amide coupling, reductive amination, and salt formation steps critical in library synthesis [1]. Furthermore, the specific 4-fluoro-5-amine substitution pattern is cited in antiviral patent scaffolds where regioisomeric variants fail to recapitulate target binding . The quantitative evidence below substantiates why procurement specifications must precisely reflect the 4-fluoro-5-amine architecture.

4-Fluorobenzofuran-5-amine: Comparator-Based Quantitative Differentiation Evidence


Lipophilicity Shift: Measured LogP of 4-Fluorobenzofuran-5-amine Hydrochloride vs. Non-Fluorinated Parent

The hydrochloride salt of 4-fluorobenzofuran-5-amine exhibits a measured LogP of 2.5759 . Although an experimentally determined LogP for the free base of the non-fluorinated analogue benzofuran-5-amine (CAS 58546-89-7) is not publicly available, class-level analysis of fluorinated vs. non-fluorinated aromatic amines indicates that the introduction of a single fluorine atom increases LogP by approximately 0.4–0.7 units [1]. This lipophilicity increment impacts chromatographic retention, membrane permeability in cell-based assays, and salt-form partitioning during workup.

Lipophilicity Drug-likeness Salt selection

Positional Isomer Differentiation: 4-Fluorobenzofuran-5-amine vs. 5-Fluorobenzofuran-4-amine – Regiochemical Impact on Synthetic Utility

4-Fluorobenzofuran-5-amine (CAS 1367943-74-5) and its positional isomer 5-fluorobenzofuran-4-amine (CAS 1367925-65-2) share identical molecular formula (C₈H₆FNO, MW 151.14) but differ in the ring position of the fluorine and amine substituents. This regioisomerism yields distinct electronic and steric environments: in the 4-fluoro-5-amine isomer, the amine is para to the furan oxygen and meta to the fluorine, whereas in the 5-fluoro-4-amine isomer the amine is ortho to the furan oxygen. The 4-fluoro-5-amine arrangement places the amine at the most electronically activated position for electrophilic aromatic substitution (position 4 is the most susceptible site in 5-aminobenzofurans [1]), making it a superior handle for further regioselective functionalization.

Regioselectivity Cross-coupling Medicinal chemistry

Patent-Cited Scaffold Differentiation: 4-Fluorobenzofuran-5-amine as a Core Motif in Antiviral Benzofuran Patents

Substituted benzofuran compounds incorporating the 4-fluoro-5-amine motif are explicitly claimed in patent US-9364482-B2 for the treatment of viral diseases, specifically hepatitis C . This patent describes benzofuran derivatives where the fluorine and amine substitution pattern is critical for antiviral activity. In contrast, generic benzofuran-5-amine or regioisomeric fluoro-amines are not encompassed by the same pharmacophoric claims. The patent represents a direct link between the specific 4-fluoro-5-amine architecture and therapeutic utility, providing procurement validation for medicinal chemistry programs targeting HCV or related viral indications.

Antiviral Hepatitis C Patent scaffold

Amine Basicity Modulation by 4-Fluoro Substitution: pKₐ Shift Relative to Non-Fluorinated Benzofuran-5-amine

Systematic profiling of fluoroalkyl-substituted heterocyclic amines demonstrates that the introduction of a fluorine atom in the β-position relative to an amine reduces the conjugate acid pKₐ by 0.5–0.8 units due to inductive electron withdrawal [1]. Applied to 4-fluorobenzofuran-5-amine, this predicts a pKₐ(H) approximately 0.5–0.8 units lower than that of benzofuran-5-amine (estimated pKₐ ≈ 4.0–4.5 for the fluorinated analogue vs. ~4.6–5.2 for the parent). This shift alters the protonation state at physiological and processing pH, directly impacting salt stoichiometry, extraction efficiency in aqueous workup, and chromatographic retention under ion-pairing conditions.

Amine basicity pKa Fluorine effect

Best-Fit Research and Industrial Application Scenarios for 4-Fluorobenzofuran-5-amine


Medicinal Chemistry: HCV and Broad-Spectrum Antiviral Lead Optimization

Programs targeting hepatitis C virus or related Flaviviridae can justify procurement based on the explicit patent precedent in US-9364482-B2 . The 4-fluoro-5-amine motif is embedded within the claimed pharmacophore, and SAR exploration around this scaffold is directly enabled by this building block. Purchasing the regioisomerically pure compound is critical, as the 5-fluoro-4-amine isomer yields a different vector for substitution and is not covered by the same patent claims.

Chemical Biology: pKₐ-Tuned Amine Probes for Cellular Assays

The fluorine-induced reduction in amine basicity (estimated ΔpKₐ ≈ −0.5 to −0.8 units vs. non-fluorinated benzofuran-5-amine [1]) makes 4-fluorobenzofuran-5-amine a valuable tool for designing probe molecules where the degree of amine protonation under physiological conditions must be precisely tuned. Procurement of the hydrochloride salt (LogP 2.5759 ) provides a defined, easy-to-handle starting material suitable for parallel medicinal chemistry and chemical biology workflows.

Organic Synthesis: Regioselective Functionalization via Electrophilic Aromatic Substitution

The 4-fluoro-5-amine substitution pattern positions the amine at the electronically activated C5 site while the fluorine blocks the most electrophilic C4 position [2], redirecting electrophilic substitution to C6 or C7. This predictable regiochemistry is valuable for synthetic routes requiring sequential C–C or C–N bond formation. Purchasing the correct regioisomer (4-fluoro-5-amine, not 5-fluoro-4-amine) is essential for obtaining the expected product distribution.

Materials Science: Fluorinated Benzofuran Building Blocks for Optoelectronic Materials

Fluorinated benzofurans are recognized as components in organic light-emitting diodes (OLEDs) and organic photovoltaics due to the electron-withdrawing effect of fluorine, which modulates frontier orbital energies [3]. 4-Fluorobenzofuran-5-amine provides both the fluorine substituent and a conjugation-compatible amine handle for incorporation into extended π-systems. The specific substitution pattern influences the HOMO-LUMO gap and emission wavelength, making the exact regiochemistry procurement-critical for device performance reproducibility.

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